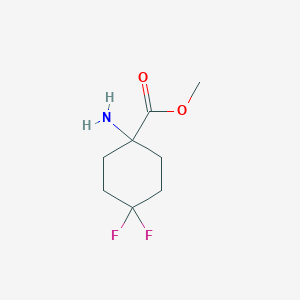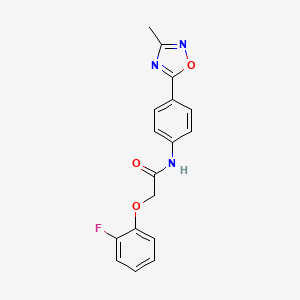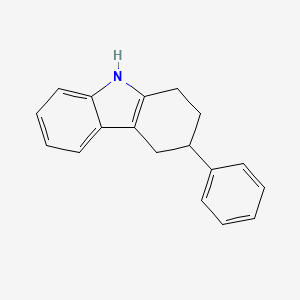
3-phenyl-2,3,4,9-tetrahydro-1H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-phenyl-2,3,4,9-tetrahydro-1H-carbazole” is a chemical compound with the molecular formula C12H13N . It is also known by other names such as Carbazole, 1,2,3,4-tetrahydro-, 1,2,3,4-Tetrahydrocarbazole, 1H-Indole, 2,3- (1,4-butanediyl)-, 2,3-Tetramethylene-1H-indole, 2,3-Tetramethyleneindole, Carbazole, 5,6,7,8-tetrahydro-, 5,6,7,8-Tetrahydrocarbazole, and Tetrahydrocarbazole .
Synthesis Analysis
The synthesis of “3-phenyl-2,3,4,9-tetrahydro-1H-carbazole” has been achieved through various methods. One such method involves the use of 1-butyl-3-methylimidazolium tetrafluoroborate [bmim (BF4)] ionic liquid as a catalyst for the Fischer indole synthesis . This method is efficient due to its operational simplicity, high yields, dual catalyst-solvent properties, and the ability to reuse the catalyst for multiple reactions .Molecular Structure Analysis
The molecular structure of “3-phenyl-2,3,4,9-tetrahydro-1H-carbazole” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s spatial arrangement .Physical And Chemical Properties Analysis
The molecular weight of “3-phenyl-2,3,4,9-tetrahydro-1H-carbazole” is 171.2383 . Other physical and chemical properties such as melting point, boiling point, density, and refractive index are not explicitly mentioned in the available data .Aplicaciones Científicas De Investigación
Optoelectronic Applications
Polycarbazole and its derivatives, including 3-phenyl-2,3,4,9-tetrahydro-1H-carbazole, have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . These properties make them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .
Photocopiers
The first endeavors were carried out to study considerable photoconductive properties of PVK, poly (N-vinyl carbazole) in photocopiers . PVK is a polymer with excellent optoelectronics as well as photoconductive properties and good thermo-gravimetric stability .
Organic LEDs
PVK has been employed in white organic LEDs . The use of 3-phenyl-2,3,4,9-tetrahydro-1H-carbazole in this application could potentially enhance the performance of these devices.
Insulation Technologies
PVK, which contains carbazole units, has been used in insulation technologies . The unique properties of 3-phenyl-2,3,4,9-tetrahydro-1H-carbazole could potentially improve the effectiveness of these technologies.
Electrophotography
PVK has also been used in electrophotography . The use of 3-phenyl-2,3,4,9-tetrahydro-1H-carbazole in this field could potentially lead to advancements in the technology.
Dye-Sensitized Photovoltaic Cells
PVK has been combined with titanium dioxide (TiO2), which acts as a charge transporting material, in dye-sensitized photovoltaic cells . The use of 3-phenyl-2,3,4,9-tetrahydro-1H-carbazole in these cells could potentially enhance their performance.
Green Synthesis
1-butyl-3-methylimidazolium tetrafluoroborate [bmim (BF4)] ionic liquid has been used as a catalyst for the synthesis of tetrahydrocarbazoles, including 3-phenyl-2,3,4,9-tetrahydro-1H-carbazole . This method is efficient due to its operational simplicity, high yields, dual catalyst-solvent properties, and the ability to be reused for five consecutive reactions without significant loss of catalytic efficiency .
Antibacterial, Antibiotic, and Antifungal Agents
Carbazomycin skeletons, which include 3-phenyl-2,3,4,9-tetrahydro-1H-carbazole, have been investigated as antibacterial, antibiotic, and antifungal agents . The unique properties of 3-phenyl-2,3,4,9-tetrahydro-1H-carbazole could potentially enhance the effectiveness of these agents.
Mecanismo De Acción
Target of Action
It’s known that tetrahydrocarbazole derivatives have been associated with a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . Some studies suggest that these compounds may target enzymes such as Aromatase and Steroid Sulfatase .
Mode of Action
The tetrahydrocarbazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, inhibition of steroid sulfatase enzyme may result in reduced levels of endogenous estrogens and, consequently, in a reduced proliferation rate of estrogen-dependent tumors .
Biochemical Pathways
It’s known that tetrahydrocarbazole derivatives can influence various biochemical pathways due to their broad spectrum of biological activity .
Pharmacokinetics
The compound’s molecular weight is 1712383 , which is within the optimal range for oral bioavailability in drug design.
Result of Action
The broad spectrum of biological activity associated with tetrahydrocarbazole derivatives suggests that these compounds can have diverse effects at the molecular and cellular level .
Propiedades
IUPAC Name |
3-phenyl-2,3,4,9-tetrahydro-1H-carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N/c1-2-6-13(7-3-1)14-10-11-18-16(12-14)15-8-4-5-9-17(15)19-18/h1-9,14,19H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSVQQBDPWCLNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C3=CC=CC=C3)C4=CC=CC=C4N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-2,3,4,9-tetrahydro-1H-carbazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate](/img/structure/B2480595.png)
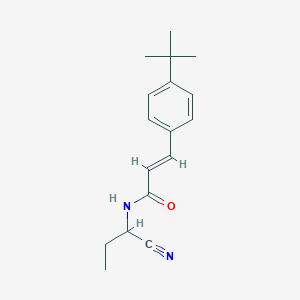
![3,4,5-trimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2480599.png)

![N-cyclopropyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B2480602.png)
![2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2480603.png)
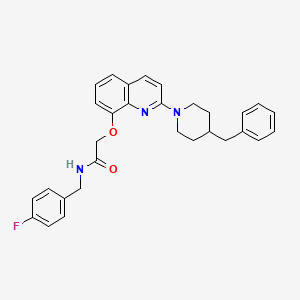
![1'-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2480606.png)
![9-Methyl-2-[(3-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2480608.png)
